N1-Methyladenosine hydroiodide
Description
Historical Context of N1-Methyladenosine (m1A) Discovery
The journey of N1-methyladenosine (m1A) began shortly after the discovery of the base N1-methyladenine in 1961, when researchers first isolated N1-methyladenosine mononucleotide from RNA. nih.govoup.com The first identification of m1A within a specific RNA molecule occurred in 1966, when it was found in yeast phenylalanine transfer RNA (tRNAPhe). nih.govoup.com For many years, research on m1A was primarily focused on its presence and function in non-coding RNAs like tRNA and ribosomal RNA (rRNA). nih.gove3s-conferences.org
It wasn't until decades later, with the advent of high-throughput sequencing technologies, that the prevalence and significance of m1A in messenger RNA (mRNA) came to light. nih.gov These advanced techniques allowed for the transcriptome-wide mapping of m1A, revealing its presence on thousands of gene transcripts in eukaryotes, from yeast to humans. bohrium.com This discovery was a pivotal moment, expanding the known landscape of the epitranscriptome and highlighting m1A as a key regulatory mark. epigenie.com
Significance of m1A in Eukaryotic RNA Biology
N1-methyladenosine is a positively charged modification that occurs at the N1 position of the adenine (B156593) base. e3s-conferences.org This methylation has significant structural and functional consequences for the RNA molecule. The added methyl group can disrupt the canonical Watson-Crick base pairing between adenine and uracil (B121893) (or thymine), leading to altered RNA secondary structures. nih.gov
The significance of m1A extends across various aspects of RNA biology:
RNA Stability and Structure: In tRNA, m1A modifications, particularly at position 58, are crucial for maintaining the correct three-dimensional structure and thermal stability of the molecule, which is essential for its role in protein synthesis. oup.comnih.gov
Translation Regulation: The location of m1A within an mRNA molecule appears to dictate its effect on translation. When present in the 5' untranslated region (5' UTR), particularly near the start codon, m1A is associated with enhanced translation efficiency. bohrium.comcd-genomics.com Conversely, m1A within the coding sequence can inhibit translation. cd-genomics.com
Dynamic Regulation: The levels of m1A are not static and can change in response to cellular conditions, such as stress. bohrium.comepigenie.com This dynamic nature is governed by a set of proteins: "writers" (methyltransferases) that add the m1A mark, "erasers" (demethylases) that remove it, and "readers" that recognize and bind to m1A-modified RNA to carry out downstream functions. frontiersin.orgnih.gov
The discovery of enzymes that can reverse m1A methylation, such as the ALKBH family of proteins, solidified its role as a dynamic and regulatory modification, akin to the well-studied m6A modification. oup.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol;hydroiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4.HI/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11;/h3-5,7-8,11-12,17-19H,2H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIETAHBNHGAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O.I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585226 | |
| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34308-25-3 | |
| Record name | NSC66391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-imine--hydrogen iodide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Landscape and Distribution of N1 Methyladenosine
Prevalence and Abundance of m1A Across RNA Species
N1-methyladenosine is found in various classes of cellular RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). oup.comnih.gov It is particularly abundant in tRNA and rRNA but is present at lower levels in mRNA. nih.gov In mammalian cell lines, the ratio of m1A to adenosine (B11128) (A) in mRNA is approximately 0.015%–0.054%, while in tissues, it can be higher, ranging from 0.05%–0.16%. nih.gov The development of high-throughput sequencing techniques has been crucial in mapping the m1A methylome across the transcriptome. nih.gov
Transfer RNA (tRNA) m1A Modifications
Transfer RNA is the most heavily modified class of RNA, and m1A is a significant modification found in tRNAs across all three domains of life: bacteria, archaea, and eukarya. oup.comoup.com The methylation on the N1 atom of adenosine in tRNA has been identified at several nucleotide positions, where it plays a critical role in ensuring the proper structure and function of the molecule. mdpi.com
The m1A modification occurs at several conserved positions within the tRNA molecule. nih.govnih.gov In cytosolic tRNAs, m1A can be found at positions 9, 14, 22, 57, and 58. mdpi.comcd-genomics.com Mitochondrial tRNAs also contain m1A modifications, notably at positions 9 and 58. cd-genomics.com
Some of these modifications are more widespread than others. For instance, m1A at position 58 (m1A58) is highly conserved across bacteria, archaea, and eukaryotes and is located in the TψC loop. nih.govoup.com The modification at position 9 (m1A9) is common in mitochondrial tRNAs. nih.gov Other modifications are rarer; m1A14 has so far only been identified in the cytosolic tRNAPhe from mammals, and m1A22 has only been found in bacterial tRNAs. cd-genomics.comnih.gov The m1A57 modification has been observed in archaea, where it exists as a transient intermediate. cd-genomics.comnih.gov
| Position | Location in tRNA | Domain(s) Found | Notes |
|---|---|---|---|
| 9 | D-arm | Eukarya (mitochondrial), Archaea | Essential for the structure of some mitochondrial tRNAs. oup.commdpi.com |
| 14 | D-loop | Eukarya (mammalian) | Considered a rare modification. cd-genomics.comcornell.edu |
| 16 | D-loop | Bacteria, Archaea, Eukarya | Contributes to tRNA structure. nih.govnih.gov |
| 22 | D-loop | Bacteria | Identified only in bacterial tRNAs. cd-genomics.comnih.gov |
| 57 | T-loop | Archaea | Transient intermediate in the formation of 1-methylinosine (B32420) (m1I). cd-genomics.comnih.govoup.com |
| 58 | T-loop | Bacteria, Archaea, Eukarya | Highly conserved and critical for tRNA stability. nih.govoup.com |
The presence of m1A modifications is crucial for the structural stability and proper folding of tRNA molecules. mdpi.com The positive charge conferred by the methyl group at the N1 position is critical for the electrochemical interactions that maintain the tRNA's L-shaped tertiary structure. oup.comnih.gov
Ribosomal RNA (rRNA) m1A Modifications
N1-methyladenosine is also a known modification in ribosomal RNA, the RNA component of the ribosome which is essential for protein synthesis. oup.com While not as extensively modified as tRNA, rRNA contains numerous post-transcriptional modifications that cluster around the ribosome's active sites and are important for its function. biorxiv.org
In humans, an m1A modification is present at position 1322 of the 28S rRNA, which is part of the large ribosomal subunit. cornell.eduoup.com Modifications in rRNA are generally introduced during ribosome biogenesis, a complex process involving the transcription, processing, and folding of rRNA, as well as the assembly of ribosomal proteins. nih.govuni-muenchen.de These modifications are thought to fine-tune the structure and function of the ribosome. oup.com For example, methylation of rRNA can confer resistance to certain antibiotics in bacteria by preventing the drug from binding to its target site on the ribosome. frontiersin.org The precise functional role of the m1A modification in eukaryotic 28S rRNA is still under investigation, but it is believed to contribute to the structural integrity and translational function of the ribosome. oup.com Additionally, m1A modifications have been identified in mitochondrial rRNA, specifically at position 947 of the 16S mt-rRNA, a site that is highly conserved among vertebrates. nih.gov
Messenger RNA (mRNA) m1A Modifications
For a long time, m1A was primarily studied in the context of stable non-coding RNAs like tRNA and rRNA. More recently, transcriptome-wide mapping has revealed the presence of m1A in messenger RNA as well, adding another layer to the regulation of gene expression. nih.govoup.com However, the prevalence of m1A in mRNA is now understood to be less frequent than initially reported, with high-stoichiometry sites being relatively rare. oup.comacs.org
The distribution of m1A in mRNA is not random. In mammalian cells, m1A sites are often located near the translation start site in the 5' untranslated region (5' UTR). nih.govcd-genomics.com The location of the m1A modification within the mRNA transcript appears to influence its effect on translation. cd-genomics.com When located in the 5' UTR, particularly at the first or second position of the transcript, m1A can enhance mRNA translation. cd-genomics.comcd-genomics.com Conversely, m1A modifications within the coding region can inhibit translation. cd-genomics.comoup.com This suggests that m1A plays a dynamic role in controlling the initiation and efficiency of protein synthesis. cd-genomics.com Furthermore, m1A has been found in mitochondrial mRNA, where its presence in the coding region can inhibit the translation of mitochondrial proteins. oup.com
Distribution Patterns in mRNA Segments (e.g., 5' UTR, CDS)
The landscape of m1A modification in messenger RNA (mRNA) reveals a distinct and conserved distribution pattern. Across various eukaryotic cells, from yeast to mammals, m1A is notably enriched in the 5' untranslated region (5' UTR) and near the start codon. nih.govnih.govnih.gov Studies have shown that a significant percentage, approximately 58.6%, of m1A modifications are located within the 5' UTR of mRNA. nih.gov This enrichment is particularly pronounced in the vicinity of the start codon, often within a 50-nucleotide window. nih.gov Some research also indicates a "bimodal" distribution, with m1A peaks concentrated not only near the start codon but also in the 3' UTR, close to the stop codon. nih.govresearchgate.net
In contrast to nuclear-encoded mRNAs, m1A sites in mitochondria-encoded mRNAs (mt-mRNAs) are predominantly found within the protein-coding sequence (CDS). nih.gov This differential distribution is likely due to the compact nature of the mitochondrial genome, where transcripts often have very short or non-existent UTRs. nih.gov The presence of m1A within the CDS of mitochondrial transcripts has been shown to inhibit translation. oup.comnih.gov Conversely, m1A modifications within the 5' UTR of nuclear mRNAs are associated with the promotion of translation, suggesting that the location of the m1A modification dictates its functional outcome. nih.govcd-genomics.com
Table 1: Distribution of m1A Peaks in Human mRNA Segments
| mRNA Segment | Percentage of m1A Peaks | Primary Location of Enrichment | Associated Function |
|---|---|---|---|
| 5' Untranslated Region (5' UTR) | ~58.6% nih.gov | Around the start codon nih.govnih.gov | Promotes translation nih.gov |
| Coding Sequence (CDS) | Lower in nuclear mRNA, higher in mt-mRNA nih.gov | Throughout the region | Inhibits translation (in mt-mRNA) oup.comnih.gov |
| 3' Untranslated Region (3' UTR) | Variable, part of "bimodal" distribution nih.govresearchgate.net | Around the stop codon researchgate.net | May hinder miRNA binding elifesciences.org |
| Start Codon | High enrichment in surrounding region nih.gov | Upstream of the first splice site nih.gov | Enhances translation efficiency cornell.edu |
| Stop Codon | Enriched in surrounding region researchgate.net | Downstream of the coding sequence | Less defined, potential regulatory roles |
Context-Dependent Positional Bias
The placement of N1-methyladenosine is not arbitrary and displays a clear context-dependent positional bias. This modification preferentially occurs in regions with specific structural characteristics and sequence motifs. For instance, m1A is often found in more structured areas surrounding both canonical and alternative translation initiation sites. acs.org This suggests a role for m1A in modulating the accessibility of the ribosome to the start codon.
The sequence context immediately surrounding the m1A site is also critical. The reverse transcription (RT) signature of m1A, which is used for its detection in sequencing methods, is dependent on the neighboring nucleotides. oup.com For example, the sequence motif 5'-m1A-U-3' leads to a very efficient misincorporation of dATP during reverse transcription. oup.com Furthermore, a GUUCRA tRNA-like motif has been identified for a subset of m1A sites that are distributed evenly throughout the transcriptome. cornell.edu This indicates that specific sequence patterns are recognized by the enzymatic machinery responsible for m1A deposition. The decoding of inosine, a related modification, is also context-dependent, being interpreted primarily as guanosine (B1672433) but also as adenosine or uracil (B121893) depending on the surrounding sequence, which can lead to ribosome stalling. oup.com This highlights the principle that the local sequence environment can significantly influence the functional consequences of a base modification.
Non-coding RNA (ncRNA) m1A Modifications (e.g., lncRNA, circRNA)
N1-methyladenosine (m1A) modifications are not limited to mRNA but are also present on various non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs) and circular RNAs (circRNAs). nih.govelifesciences.org The presence of m1A on these molecules suggests its involvement in the expanding repertoire of ncRNA-mediated gene regulation.
In lncRNAs, m1A modification has been identified and mapped, revealing distinct distribution patterns that differ between normal and cancerous tissues. nih.govresearchgate.net For example, in colorectal cancer, specific m1A distribution patterns on lncRNAs have been correlated with cancer signaling pathways. nih.gov The modification can influence the interaction of lncRNAs with RNA-binding proteins (RBPs), thereby affecting downstream processes like mRNA metabolism and splicing. elifesciences.org
Similarly, m1A modifications have been found on circRNAs, which are covalently closed RNA molecules with diverse regulatory functions. elifesciences.org Although research into m1A on circRNAs is still emerging, it is proposed that this modification could affect circRNA functions such as acting as microRNA sponges or interacting with proteins. elifesciences.orgijbs.comnih.gov Given that N6-methyladenosine (m6A), another prevalent RNA modification, is known to regulate circRNA metabolism and translation, it is plausible that m1A has analogous regulatory roles. frontiersin.org The study of m1A in the context of ncRNAs is a rapidly developing field that promises to uncover new layers of post-transcriptional gene regulation. researchgate.net
Mitochondrial RNA (mtRNA) m1A Modifications
N1-methyladenosine modifications are also a prominent feature of mitochondrial RNA (mtRNA), where they play critical roles in the regulation of mitochondrial gene expression. Transcriptome-wide mapping has identified numerous m1A sites across mitochondrial transcripts. oup.comnih.gov
In mitochondrial transfer RNAs (mt-tRNAs), m1A modifications are found at specific, conserved positions, most notably at positions 9 and 58. cornell.edunih.gov The m1A9 modification is crucial for stabilizing the L-shaped tertiary structure of mt-tRNAs, which is essential for their proper function in translation. nih.gov For instance, in human mitochondrial tRNALys, the m1A9 modification helps to establish a key tertiary interaction. nih.gov The m1A58 modification is also vital for tRNA stability and maturation. oup.comnih.gov
Beyond tRNAs, m1A is also present in mitochondrial messenger RNAs (mt-mRNAs). Unlike in nuclear-encoded mRNAs where m1A is enriched in the 5' UTR, in mt-mRNAs, m1A sites are primarily located within the coding sequence (CDS). nih.govoup.com A notable example is the m1A site found in the mitochondrial ND5 mRNA, which is catalyzed by the enzyme TRMT10C. elsevierpure.com The methylation level at this site is tissue-specific and developmentally regulated. elsevierpure.com The presence of m1A within the CDS of mt-mRNAs has a significant functional consequence: it interferes with translation, likely by causing ribosomal stalling and leading to decreased protein synthesis. nih.govelsevierpure.com This inhibitory effect contrasts with the translation-promoting role of m1A in the 5' UTR of nuclear mRNAs, underscoring the location-dependent function of this modification. nih.gov
Table 2: Location and Function of m1A in Mitochondrial RNA
| RNA Type | Position of m1A | Function | Key Enzyme(s) |
|---|---|---|---|
| mt-tRNA | Position 9 cornell.edunih.gov | Stabilizes tRNA tertiary structure nih.gov | TRMT10C nih.gov |
| mt-tRNA | Position 58 oup.comnih.gov | Critical for tRNA stability and maturation oup.comnih.gov | TRMT61B nih.gov |
| mt-mRNA | Coding Sequence (CDS) nih.gov | Inhibits translation oup.comnih.govelsevierpure.com | TRMT10C (for ND5) elsevierpure.com |
| mt-rRNA | 16S mt-rRNA (position 947) nih.gov | Promotes protein translation and cell growth nih.gov | TRMT61B nih.gov |
Enzymatic Machinery Regulating N1 Methyladenosine Dynamics
m1A Methyltransferases ("Writers")
The primary enzymes known to catalyze m1A formation are the TRMT6/TRMT61A complex, TRMT61B, and TRMT10C. Each of these enzymes or enzyme complexes exhibits distinct substrate specificities and cellular localizations, highlighting the diverse roles of m1A in cellular function.
The TRMT6/TRMT61A complex is a key methyltransferase responsible for m1A modification in the cytoplasm. researchgate.net This complex is a heterotetramer, composed of two TRMT61A catalytic subunits and two TRMT6 substrate-binding subunits. researchgate.net
The TRMT6/TRMT61A complex was initially identified for its role in methylating transfer RNA (tRNA) at position 58 (m1A58). genecards.orgpatsnap.com This modification is crucial for the proper folding and function of tRNAs. researchgate.net More recent research has expanded the substrate repertoire of this complex to include a subset of messenger RNAs (mRNAs). patsnap.comnih.gov
The m1A modifications in mRNA catalyzed by TRMT6/TRMT61A are found in regions that can form structures resembling the T-loop of a tRNA. patsnap.comnih.gov These modifications are often present at low stoichiometries, suggesting a regulatory role rather than a constitutive one. patsnap.com The human m(1)A methyltransferase complex has demonstrated substrate specificity by modifying wild-type yeast tRNA(i)(Met) but not a mutant version where the adenosine (B11128) at position 58 was replaced with uridine (B1682114). genecards.org
Table 1: Substrate Specificity of the TRMT6/TRMT61A Complex
| Substrate Class | Specific Target | Location of Modification |
|---|---|---|
| tRNA | Initiator methionyl-tRNA | N1-methyladenine at position 58 (m1A58) patsnap.com |
| mRNA | Small subset of mRNAs | N1 position of adenosine in tRNA T-loop-like structures patsnap.comnih.gov |
The recognition of RNA substrates by the TRMT6/TRMT61A complex is a multi-faceted process. The TRMT6 subunit is primarily responsible for binding to the tRNA substrate, while the TRMT61A subunit contains the catalytic activity for methyl transfer. researchgate.net The crystal structure of the human TRMT6/TRMT61A complex bound to RNA reveals that RNA binding is extensive and involves not just the loop of the target structure but also the T-stem and acceptor stem. researchgate.net This interaction is largely sequence-independent, relying on the backbone of the nucleic acid. researchgate.net The complex recognizes the sequence and structure of the tRNA T-loop to install the m1A modification at position 58. nih.gov
TRMT61B is another key m1A methyltransferase, with a distinct localization and substrate preference compared to the TRMT6/TRMT61A complex.
TRMT61B is predominantly localized to the mitochondria. nih.govgenesilico.plnih.gov Within this organelle, it is responsible for catalyzing the formation of m1A at position 58 of mitochondrial tRNAs (mt-tRNAs). nih.govgenesilico.pl Specifically, it has been shown to modify human mitochondrial tRNALeu(UUR), tRNALys, and tRNASer(UCN). nih.govgenesilico.pl In addition to its activity on mt-tRNAs, TRMT61B has also been implicated in the methylation of other mitochondrial RNAs (mt-RNAs), including mitochondrial messenger RNA (mt-mRNA) and mitochondrial ribosomal RNA (mt-rRNA). nih.govbiorxiv.orggenecards.org
Table 2: Mitochondrial RNA Substrates of TRMT61B
| Substrate Class | Specific Examples |
|---|---|
| mt-tRNA | tRNALeu(UUR), tRNALys, tRNASer(UCN)nih.govgenesilico.pl |
| mt-mRNA | Not specified |
| mt-rRNA | Not specified |
TRMT10C, also known as MRPP1, is a mitochondrial protein that functions as a subunit of the mitochondrial ribonuclease P (RNase P), an enzyme involved in the 5' processing of mitochondrial tRNAs. genecards.orguniprot.orgnih.gov Beyond this role, TRMT10C possesses N1-methyltransferase activity. uniprot.orguniprot.org
TRMT10C is involved in the formation of N1-methyladenine at position 9 (m1A9) in mitochondrial tRNAs. uniprot.orguniprot.org It can also catalyze the formation of N1-methylguanine at the same position. uniprot.orguniprot.org Furthermore, TRMT10C acts as an mRNA N1-methyltransferase, mediating the methylation of adenosine residues in the mitochondrial MT-ND5 mRNA. uniprot.orguniprot.org
Table 3: Substrates of the TRMT10C Methyltransferase
| Substrate Class | Location of Modification |
|---|---|
| Mitochondrial tRNA | N1-methyladenine at position 9 (m1A9) uniprot.orguniprot.org |
| Mitochondrial mRNA | N1 position of adenosine in MT-ND5 mRNA uniprot.orguniprot.org |
TRMT10C
Targeting of tRNA at Specific Positions (e.g., m1A9)
The methylation of adenosine at the N1 position occurs at several specific sites within tRNA molecules, including positions 9, 14, and 58. mdpi.comnih.gov The modification at position 9 (m1A9) is particularly noteworthy and has been a focus of research. In human mitochondrial tRNAs, the m1A9 modification is installed by the enzyme TRMT10C. nih.govnih.gov
TRMT10C belongs to the SPOUT superfamily of methyltransferases and functions as part of a larger complex. nih.govuchicagomedicine.org For its methyltransferase activity, TRMT10C forms a heterodimer with a short-chain dehydrogenase/reductase family protein, also known as mitochondrial ribonuclease P protein subunit 2 (MRPP2) or HSD10. uchicagomedicine.org Interestingly, TRMT10C exhibits dual specificity and can catalyze the formation of both N1-methyladenosine (m1A) and N1-methylguanosine (m1G) at position 9 of mitochondrial tRNAs. nih.govnih.gov The m1A9 modification is crucial for the structural stability and proper folding of tRNA, ensuring its correct L-shape conformation, which is essential for its function in protein synthesis. uchicagomedicine.org Fourteen of the 22 tRNAs encoded by human mitochondria that have an adenosine at position 9 are modified to m1A. nih.gov
Other Identified Methyltransferases (e.g., BMT2, NML, RRP8)
Beyond the well-characterized tRNA methyltransferases, other enzymes have been identified that catalyze m1A formation in different RNA species, primarily rRNA. In Saccharomyces cerevisiae, two distinct m1A modifications are found on the 25S rRNA. nih.govoup.com
RRP8 (Ribosomal RNA Processing 8) : This enzyme is responsible for the m1A modification at position A645 of the 25S rRNA in yeast. nih.govoup.com The human homolog of Rrp8 is Nucleomethylin (NML), which has been shown to catalyze the corresponding m1A modification at position A1322 of the human 28S rRNA. nih.govoup.com
BMT2 (Base Methyltransferase of 25S RNA 2) : This enzyme is responsible for installing the m1A modification at a different site, position A2142, in the yeast 25S rRNA. nih.govoup.com
These findings highlight that a diverse set of methyltransferases has evolved to target specific adenosine residues in various RNA molecules, contributing to the complexity of the m1A epitranscriptome.
m1A Demethylases ("Erasers")
The discovery of enzymes that can remove the methyl group from N1-methyladenosine confirmed that this RNA modification is a reversible and dynamic process. These demethylases, often referred to as "erasers," belong to the AlkB family of Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.govnih.gov
ALKBH Family Proteins (e.g., ALKBH1, ALKBH3)
Two key members of the human ALKBH family, ALKBH1 and ALKBH3, have been identified as the primary m1A demethylases. nih.gov
ALKBH3 : This protein is recognized as the only known human mRNA m1A demethylase. oup.comresearchgate.net It also demonstrates robust demethylase activity towards m1A and N3-methylcytidine (m3C) in tRNA. nih.gov ALKBH3 preferentially acts on single-stranded nucleic acids. nih.gov
Table 1: Comparison of ALKBH1 and ALKBH3 Demethylases
| Feature | ALKBH1 | ALKBH3 |
| Primary Substrate | m1A in tRNA (specifically m1A58) | m1A in mRNA, m1A/m3C in tRNA |
| Localization | Nucleus and Mitochondria | Primarily Cytoplasm |
| Substrate Structure | Prefers unpairing/bulged structures | Prefers single-stranded RNA/DNA |
| Biological Role | Regulates translation via tRNA stability | Regulates mRNA stability, tRNA processing |
Demethylation Mechanisms and Substrate Preference
The catalytic activity of ALKBH family proteins depends on the presence of Fe(II) and α-ketoglutarate (α-KG) as cofactors. nih.gov They function by oxidizing the methyl group, which is then released as formaldehyde, restoring the original adenosine base.
The substrate preferences of ALKBH1 and ALKBH3 are dictated by their distinct structural features. nih.gov
ALKBH1 shows a preference for substrates with unpaired or irregular structures, such as bulged DNA or the complex folded structure of tRNA. nih.govnih.gov This is attributed to an unusual "stretch-out" conformation of a key structural motif that, in other DNA demethylases, helps to flip the target base into the active site. nih.gov The lack of this bending motif in ALKBH1 makes it better suited to act on bases that are already accessible in non-duplex structures. nih.gov
ALKBH3 preferentially recognizes single-stranded substrates. nih.gov Its structure features two β-hairpins that facilitate the binding of single-stranded nucleic acids and prevent the binding of double-stranded DNA. nih.gov Specific residues within the active site, such as Thr133, enable the specific recognition and demethylation of m1A and m3C modified bases. researchgate.net
FTO as a Demethylase
The fat mass and obesity-associated protein (FTO), another member of the AlkB dioxygenase family, is well-known as a primary demethylase for N6-methyladenosine (m6A). However, research has demonstrated that FTO also possesses demethylase activity towards m1A in tRNA. nih.gov FTO can directly repress translation by catalyzing the demethylation of m1A in tRNA. While its activity on tRNA m1A appears lower than its activity on mRNA m6A, the high abundance of tRNA in the cell suggests this function is biologically significant. The ability of FTO to target multiple methylated bases across different RNA species highlights its versatile role in regulating the epitranscriptome. oup.com
Regulation of Demethylase Activity
The activity of m1A demethylases is not constitutive but is regulated by various cellular mechanisms to respond to different conditions and signaling pathways. This regulation can occur at multiple levels:
Transcriptional Regulation : The expression levels of demethylases can change in response to cellular stress. For example, ALKBH5 (another AlkB family member) is known to be a hypoxia-induced gene, acting through the hypoxia-inducible factor 1α (HIF-1α). uchicagomedicine.org This suggests that cellular oxygen levels can modulate the demethylation landscape.
Cellular Conditions : The activity of ALKBH1 is dynamic and responds to the metabolic state of the cell. In human cells deprived of glucose, the action of ALKBH1 increases, leading to tRNA demethylation and a subsequent reduction in protein synthesis to conserve resources. researchgate.netnih.gov
Recruitment and Cofactors : The localization and activity of demethylases can be controlled by other proteins. For instance, the ASCC3 protein can recruit ALKBH3 to sites of DNA damage to perform its repair functions. nih.gov
Inhibitory Molecules : Demethylase activity can be directly inhibited by signaling molecules. Nitric oxide (NO) has been shown to be a potent inhibitor of FTO activity by directly binding to the catalytic iron center, leading to global hypermethylation of its RNA targets. oup.com This establishes a direct link between cellular signaling and the regulation of RNA modifications. oup.com
m1A-Recognizing Proteins ("Readers")
The biological outcomes of N1-methyladenosine (m1A) modification are primarily mediated by a class of proteins known as "readers," which selectively recognize and bind to m1A-modified RNA. These interactions are crucial for decoding the epitranscriptomic information and translating it into functional consequences, such as altered RNA stability, translation, or localization. The primary family of proteins identified as m1A readers is the YT521-B homology (YTH) domain-containing family, although other proteins have also been proposed to bind m1A.
YTH Domain Family Proteins (e.g., YTHDF1, YTHDF2, YTHDF3, YTHDC1)
The YTH domain-containing proteins were first identified as readers for the more abundant N6-methyladenosine (m6A) modification, but subsequent research has demonstrated their capacity to also recognize and bind to m1A. This discovery expanded the potential regulatory network of m1A and suggested a functional overlap and interplay between different RNA modifications. The YTH family in mammals includes the cytoplasmic proteins YTHDF1, YTHDF2, and YTHDF3, and the primarily nuclear protein YTHDC1. Quantitative proteomics and biochemical assays have confirmed that YTHDF1, YTHDF2, YTHDF3, and YTHDC1 can directly bind to m1A-containing RNA, though generally with a lower affinity compared to their binding with m6A.
Studies using chemical proteomics have successfully identified YTHDF proteins as specific binders of m1A-modified sequences. For instance, YTHDF1 and YTHDF2 have been shown to exhibit a 27- to 32-fold preference for m1A-containing probes over unmethylated probes. The functional consequences of this binding are significant; for example, the interaction between YTHDF2 and m1A-modified RNA is associated with transcript destabilization, mirroring its role in m6A-mediated mRNA decay. Conversely, YTHDF1 binding to m1A-modified transcripts has been linked to the promotion of translation. YTHDF3 is thought to work synergistically with both YTHDF1 to promote translation and with YTHDF2 to facilitate mRNA decay. The nuclear reader, YTHDC1, also binds m1A and is implicated in processes like mRNA splicing.
| Protein | Primary Cellular Localization | Function upon m1A Binding | Binding Affinity (Kd for m1A-RNA) |
|---|---|---|---|
| YTHDF1 | Cytoplasm | Promotes translation | 16.5 ± 1.5 µM |
| YTHDF2 | Cytoplasm | Promotes mRNA decay | 5.8 ± 1.7 µM |
| YTHDF3 | Cytoplasm | Modulates translation and decay | 7.0 ± 1.1 µM |
| YTHDC1 | Nucleus | Regulates mRNA splicing and export | 23.3 ± 2.1 µM |
The specific recognition of m1A by the YTH domain is crucial for the biological function of these reader proteins. The YTH domain forms a hydrophobic pocket that accommodates the methylated adenosine. Structural and biochemical studies have revealed that a conserved tryptophan residue within this aromatic cage is essential for the recognition of the methyl group on adenosine. Specifically, for YTHDF2, the tryptophan residue Trp432, which is necessary for its binding to m6A, is also required for its recognition of m1A.
This interaction is a direct binding event, where the YTH domain itself engages with the m1A-modified nucleotide. The binding affinity can be influenced by the surrounding RNA sequence context, although YTHDF proteins have been shown to recognize m1A in diverse sequence motifs. While the binding pocket accommodates both m1A and m6A, the different positioning of the methyl group (on the N1 atom for m1A versus the N6 atom for m6A) results in distinct affinities, with YTH domains generally exhibiting a stronger preference for m6A. Despite this, the binding to m1A is specific and functionally relevant, capable of triggering downstream regulatory events.
The function of YTH domain proteins as m1A readers is often carried out through their interaction with other effector proteins and complexes. These protein-protein interactions link the recognition of the m1A mark to the cellular machinery responsible for RNA processing, translation, and decay.
YTHDF1: In the context of m1A-regulated translation, YTHDF1 has been found to interact with the eukaryotic release factor 1 (eRF1). This interaction, enhanced by m1A modification on target mRNAs like ATP5D, is proposed to facilitate the release of the messenger RNA from the ribosome complex, thereby modulating translation elongation.
YTHDF2: The role of YTHDF2 in promoting mRNA decay is mediated by its N-terminal domain, which recruits the CCR4-NOT deadenylation complex to the m1A-modified transcript, leading to its degradation. This mechanism is analogous to its function in m6A-mediated decay.
YTHDF3: YTHDF3 has been reported to interact with YTHDF1, acting as a partner to fine-tune the accessibility of YTHDF1 to target mRNAs and promote their translation.
YTHDC1: As a nuclear reader, YTHDC1 collaborates with proteins involved in pre-mRNA processing. It interacts with the splicing factor and nuclear export adaptor protein SRSF3. This interaction facilitates the binding of the m1A-containing RNA to SRSF3 and the nuclear export receptor NXF1, thereby coupling m1A recognition to mRNA export from the nucleus. YTHDC1 can also modulate alternative splicing by recruiting SRSF3 to exon inclusion sites while simultaneously blocking the binding of the splicing repressor SRSF10.
Other Putative m1A-Binding Proteins
While the YTH domain family represents the most well-characterized group of m1A readers, unbiased proteomic approaches have identified other proteins that may also bind to m1A-modified RNA. These findings suggest that the regulatory landscape of m1A is likely more complex, involving a broader range of effector proteins.
Quantitative mass spectrometry-based screenings, such as SILAC (Stable Isotope Labeling by Amino acids in Cell culture), have identified several candidate m1A-binding proteins in human cell lines like HEK293T and HeLa.
| Protein | Protein Family/Function | Cell Line Identified | SILAC Ratio (m1A/unmodified A) |
|---|---|---|---|
| hnRNPD (AUF1) | Heterogeneous Nuclear Ribonucleoprotein | HEK293T | 2.3 ± 0.3 |
| TARDBP (TDP-43) | DNA/RNA Binding Protein | HeLa | - |
| DDX56 | DEAD-box Helicase | HeLa | - |
| AK1 | Adenylate Kinase | HeLa | ~5-fold enrichment |
Notable putative m1A binders include:
Heterogeneous nuclear ribonucleoprotein D (hnRNPD/AUF1): This protein is known to bind to AU-rich elements in the 3'-UTR of mRNAs and is involved in regulating mRNA stability. Its identification as an m1A-binding protein suggests a potential role in m1A-mediated RNA decay or processing.
TAR DNA-binding protein (TARDBP/TDP-43): TDP-43 is a DNA/RNA binding protein implicated in various aspects of RNA metabolism, including transcription, splicing, and transport. Its potential interaction with m1A-RNA hints at a role for this modification in neurological function and disease, given TDP-43's association with neurodegenerative conditions.
DEAD-box helicase DDX56: As an RNA helicase, DDX56 is involved in ribosome biogenesis and may play a role in modulating RNA structure. Its binding to m1A could suggest a mechanism where the modification recruits helicase activity to resolve local RNA structures.
Adenylate kinase 1 (AK1): Primarily an enzyme in nucleotide metabolism, AK1 was also found to be enriched on m1A probes, though its direct role as a reader protein requires further investigation.
The functional validation and mechanistic characterization of these and other candidate proteins are ongoing areas of research. Elucidating their specific roles will be essential for a complete understanding of how the m1A modification is interpreted by the cell to regulate gene expression.
Functional Consequences of N1 Methyladenosine Modification
Impact on RNA Structure and Conformation
The structural and conformational changes induced by N1-methyladenosine are fundamental to its regulatory roles. By altering the fundamental properties of the adenine (B156593) base, m1A can reshape the architecture of RNA molecules.
The methylation at the N1 position of adenosine (B11128) directly interferes with the canonical Watson-Crick base pairing between adenine and uracil (B121893) (in RNA) or thymine (B56734) (in DNA). nih.govnih.govnih.govnih.govoup.com This disruption is a result of two primary factors:
Steric Hindrance: The presence of the methyl group at the N1 position creates steric clashes that prevent the formation of the standard hydrogen bonds with the opposing base. nih.gov
Alteration of Hydrogen Bonding: The N1 atom of adenine is a crucial hydrogen bond acceptor in the Watson-Crick geometry. Methylation at this position blocks this capability, thereby preventing the formation of a stable base pair. nih.gov
This disruption of canonical base pairing can lead to mismatches and destabilize helical regions within RNA molecules. nih.govnih.gov Instead of the typical A-U pairing, m1A can promote the formation of non-canonical pairs, such as Hoogsteen base pairs, although these are generally less stable in an A-RNA context. nih.govnih.govresearchgate.net
| Feature | Unmodified Adenosine (A) | N1-Methyladenosine (m1A) |
|---|---|---|
| Pairing Partner | Uracil (U) | Leads to unstable mismatches nih.govnih.gov |
| Hydrogen Bonds | Forms two stable hydrogen bonds | Hydrogen bonding at N1 is blocked nih.gov |
| Consequence | Stable duplex formation | Disruption of helical structure nih.govnih.gov |
Under physiological conditions, the methylation of the N1 position of adenosine results in the acquisition of a positive electrostatic charge. nih.govnih.govcd-genomics.comresearchgate.net This positive charge is a unique feature of m1A compared to other RNA modifications like N6-methyladenosine (m6A) and has significant implications for the electrostatic properties of the RNA molecule. nih.gov The introduction of this charge can:
Alter Local Charge Distribution: The positive charge on m1A can influence the local electrostatic environment within the RNA molecule, affecting its interactions with other charged molecules. nih.gov
Mediate Electrostatic Interactions: This charge can participate in electrostatic interactions with negatively charged phosphate (B84403) groups in the RNA backbone or with other molecules, including proteins. nih.govcd-genomics.com These interactions are critical for the structure and function of certain RNAs, such as transfer RNA (tRNA). nih.gov
The combined effects of Watson-Crick base pairing disruption and the introduction of a positive charge give N1-methyladenosine a powerful ability to modulate the higher-order structure of RNA. researchgate.netnih.gov This modification can induce significant changes in both the secondary and tertiary structures of RNA molecules.
Research has shown that m1A modification can:
Promote Hairpin Structures: In palindromic RNA sequences, m1A can favor the formation of hairpin loops where the modified base is located in the unpaired apical loop. nih.gov
Stabilize T-loop-like Structures: The positive charge of m1A can contribute to the stabilization of specific structural motifs, such as the T-loop of tRNAs, by impairing Watson-Crick pairing and potentially engaging in favorable electrostatic interactions. nih.gov
Induce Local Duplex Melting: The destabilizing effect of m1A on base pairing can lead to the localized melting of RNA duplexes, which can be important for initiating cellular processes. nih.gov
The presence of m1A is often found in structured regions of RNA, such as the T-loop of tRNAs and GC-rich regions that are prone to forming hairpin structures. nih.gov This suggests that m1A plays a role in maintaining or stabilizing these pre-existing structural elements. nih.gov
Regulation of RNA Metabolism and Fate
The structural alterations induced by N1-methyladenosine have direct consequences on the metabolic fate of the modified RNA, influencing its stability and its engagement with the translational machinery.
The impact of N1-methyladenosine on RNA stability is context-dependent and can either promote stabilization or degradation.
Stabilization: In the case of transfer RNA (tRNA), the m1A modification, particularly at position 58 (m1A58), is critical for maintaining the correct three-dimensional structure and stability of the molecule. nih.gov The presence of m1A58 in all eukaryotic initiator tRNAs underscores its essential role in tRNA structure. nih.gov Knockdown of the m1A58 eraser, ALKBH1, leads to an increase in the cellular levels of initiator tRNA (tRNAiMet), supporting the stabilizing function of this modification. nih.gov
Destabilization: Conversely, m1A modification in messenger RNA (mRNA) can be recognized by specific "reader" proteins, such as those from the YTHDF family (YTHDF1, YTHDF2, and YTHDF3). nih.govacs.org YTHDF2, a known reader of N6-methyladenosine (m6A), also binds to m1A-modified transcripts. acs.org This recognition can lead to the destabilization and subsequent degradation of the mRNA transcript. acs.org Depletion of YTHDF2 has been shown to increase the abundance of m1A-modified transcripts. acs.org Furthermore, the interplay between m1A and m6A modifications can cooperatively facilitate rapid mRNA degradation. mendeley.comresearchgate.net
| RNA Type | Effect of m1A | Mechanism |
|---|---|---|
| tRNA | Stabilization | Maintains correct tertiary structure nih.gov |
| mRNA | Destabilization | Recognition by YTHDF reader proteins leading to degradation nih.govacs.org |
The effect of N1-methyladenosine on the translation of mRNA into protein is highly dependent on its location within the transcript.
Promotion of Translation: When located in the 5' untranslated region (5' UTR) of an mRNA, particularly near the translation initiation site, m1A is associated with increased translation efficiency. nih.govnih.govcd-genomics.com The prevailing hypothesis is that m1A disrupts secondary structures in the 5' UTR that would otherwise impede the scanning of the ribosome to the start codon, thereby promoting translation initiation. nih.gov Ribosome profiling has confirmed that m1A sites in the 5' UTR are correlated with higher translation efficiency. nih.gov
Inhibition of Translation: In contrast, when m1A is present within the coding sequence (CDS) of both mitochondrial and nuclear mRNAs, it can interfere with and inhibit translation. nih.govoup.comoup.com The disruption of Watson-Crick base pairing by m1A is thought to hinder the proper decoding of the codon by the ribosome, potentially by impeding the binding of the corresponding tRNA anticodon. nih.govoup.com
This positional-dependent regulation allows for a nuanced control of protein synthesis, where the same modification can have opposing effects based on its location within the mRNA.
Translation Efficiency and Protein Synthesis
Modulation of Translation Initiation and Elongation
In ribosomal RNA (rRNA), m1A modifications are important for the structural integrity of the ribosome itself, which is essential for the proper formation of the translation initiation complex. nih.gov For instance, the lack of m1A at specific positions in both cytoplasmic and mitochondrial rRNA can lead to inefficient protein translation. nih.gov
The effect of m1A on messenger RNA (mRNA) translation is highly dependent on its location, as will be discussed in the following section.
Context-Dependent Translational Effects (e.g., 5' UTR vs. CDS)
The location of the m1A modification within an mRNA transcript is a primary determinant of its functional outcome on translation. nih.gov
5' Untranslated Region (5' UTR): When located in the 5' UTR of mRNA, m1A generally enhances translation. frontiersin.orgcd-genomics.com Studies have shown that m1A modifications are enriched around the start codon and within the 5' UTR. nih.govfrontiersin.org This modification is thought to promote translation by increasing the stability of the mRNA transcript. nih.govnih.gov The effect is even more pronounced when m1A occurs at the very first nucleotide of the transcript (the +1 position). nih.gov
Coding Sequence (CDS): In stark contrast, m1A modifications within the protein-coding sequence of a transcript typically inhibit translation. nih.govcd-genomics.com This inhibitory effect is particularly evident in mitochondrial-encoded mRNAs, where m1A is prevalent in the CDS. nih.govoup.comnih.gov The presence of the methyl group on the Watson-Crick pairing face of adenine disrupts the codon-anticodon pairing between the mRNA and tRNA, thereby impeding the ribosomal machinery and repressing protein synthesis. nih.govnih.gov
Table 1: Positional Effects of N1-Methyladenosine (m1A) on Translation
| RNA Type | Location of m1A | Functional Consequence on Translation | References |
| mRNA | 5' Untranslated Region (5' UTR) | Promotion (by enhancing mRNA stability) | nih.govnih.govfrontiersin.org |
| Coding Sequence (CDS) | Inhibition (by disrupting codon-anticodon pairing) | nih.govnih.govcd-genomics.com | |
| tRNA | Position 58 (m1A58) | Promotion (by stabilizing tRNA and enhancing recruitment) | nih.govnih.gov |
| rRNA | Various positions | Promotion (by ensuring ribosomal structural integrity) | nih.gov |
RNA Splicing and Processing
The m1A modification is implicated in the regulation of pre-mRNA splicing, the process by which introns are removed and exons are joined together. This regulation is primarily mediated by "reader" proteins that recognize and bind to the m1A mark. nih.gov The YTH domain-containing protein family, initially identified as readers for N6-methyladenosine (m6A), have also been shown to bind directly to m1A. nih.govescholarship.orgacs.org
Specifically, the nuclear-localized reader YTHDC1 plays a significant role in modulating splicing. nih.govacs.org By binding to m1A-modified transcripts, YTHDC1 can recruit or block the binding of key splicing factors, such as those from the serine/arginine-rich (SR) family, including SRSF3 and SRSF10. elifesciences.orgbiorxiv.orgimrpress.com This action influences exon inclusion or skipping, thereby altering the final composition of the mature mRNA. imrpress.com This suggests that m1A acts as a chemical mark that guides the splicing machinery to specific sites on the pre-mRNA, contributing to the diversity of the proteome through alternative splicing. nih.govresearchgate.net
RNA Localization and Transport
The journey of an mRNA from the nucleus to the cytoplasm for translation is a tightly regulated process that can be influenced by RNA modifications. Evidence suggests that m1A plays a role in the nuclear export of mRNA, again through the action of the reader protein YTHDC1. nih.gov
After binding to an m1A-modified mRNA in the nucleus, YTHDC1 is thought to facilitate its export to the cytoplasm. It achieves this by interacting with components of the nuclear export machinery, including the splicing factor and export adaptor protein SRSF3 and the primary nuclear export receptor, NXF1. researchgate.netelifesciences.orgelifesciences.org In this model, YTHDC1 acts as a bridge, linking the modified mRNA to the export pathway. elifesciences.org Knockdown of YTHDC1 has been shown to cause an accumulation of methylated transcripts within the nucleus, supporting its crucial role in their transport. elifesciences.orgelifesciences.org This mechanism ensures that specific subsets of modified mRNAs are efficiently delivered to the cytoplasmic translation machinery.
Modulation of Protein-RNA Interactions
At a fundamental level, the N1-methyladenosine modification alters the chemical landscape of the RNA molecule, thereby modulating its interactions with RNA-binding proteins (RBPs). The addition of a methyl group at the N1 position creates a positive charge and blocks the hydrogen bonding capabilities of the Watson-Crick face. nih.govnih.gov
This has two major consequences for protein-RNA interactions:
Alteration of RNA Structure: The disruption of canonical base pairing can significantly change the local secondary and tertiary structure of the RNA. nih.gov This can either expose previously hidden binding sites for RBPs or conceal existing ones, thus changing the cohort of proteins that can interact with the transcript.
Direct Recognition by "Reader" Proteins: As discussed, a specific class of RBPs, known as "readers," has evolved to recognize and bind directly to the m1A modification. The YTH domain family of proteins, including YTHDF1, YTHDF2, YTHDF3, and YTHDC1, have been identified as bona fide m1A readers. nih.govescholarship.orgacs.org Each of these readers can initiate distinct downstream regulatory pathways. For example, cytoplasmic YTHDF1 promotes translation of m1A-marked mRNAs, while YTHDC1 acts in the nucleus to control splicing and export. nih.govacs.org This reader-mediated recognition is a key mechanism by which the epitranscriptomic information encoded by m1A is translated into a functional cellular response.
N1 Methyladenosine in Cellular Processes and Biological Functions
Gene Expression Regulation
N1-methyladenosine modification exerts a profound influence on gene expression at the post-transcriptional level. By altering the structure of RNA, m1A can affect RNA stability, splicing, nuclear export, and translation efficiency. frontiersin.orgelifesciences.org The addition of a methyl group at the N1 position of adenosine (B11128) disrupts the canonical Watson-Crick base pairing, leading to changes in the secondary structure of RNA. nih.gov This structural alteration can, in turn, influence the binding of RNA-binding proteins (RBPs) that are critical for various aspects of RNA metabolism. nih.gov
The location of the m1A modification within an mRNA molecule is a key determinant of its regulatory effect. For instance, m1A modifications in the 5' untranslated region (5' UTR) of mRNAs have been shown to enhance translation initiation. frontiersin.org Conversely, when located within the coding sequence, m1A can impede the translation process. frontiersin.org This position-dependent regulation allows for a nuanced control of protein production.
The regulation of gene expression by m1A is a dynamic process, governed by a set of specialized enzymes. "Writers" are methyltransferases that install the m1A mark, "erasers" are demethylases that remove it, and "readers" are proteins that recognize and bind to m1A-modified RNA to mediate downstream effects. elifesciences.orgnih.gov This enzymatic machinery ensures that the m1A landscape within a cell can be rapidly remodeled in response to various signals, allowing for swift adjustments in gene expression patterns.
Cellular Growth, Proliferation, and Senescence
The regulatory role of N1-methyladenosine extends to the fundamental cellular processes of growth, proliferation, and senescence. By modulating the expression of key genes involved in the cell cycle and growth signaling pathways, m1A can act as a critical switch in determining a cell's fate.
Studies have shown that the enzymes responsible for m1A modification are often dysregulated in cancer, a disease characterized by uncontrolled cell proliferation. unipa.it For example, the m1A demethylase ALKBH3 has been found to be overexpressed in several cancers, where it promotes cancer cell proliferation. unipa.it By removing m1A marks from specific mRNAs, ALKBH3 can enhance their stability or translation, leading to the increased production of proteins that drive cell division. unipa.it Conversely, the presence of m1A on certain transcripts can inhibit proliferation.
Emerging evidence also links RNA methylation to cellular senescence, a state of irreversible growth arrest. nih.gov While much of the research has focused on another adenosine modification, N6-methyladenosine (m6A), the intricate interplay between different RNA modifications suggests that m1A also likely plays a role in the complex gene expression programs that govern the entry into and maintenance of the senescent state. For instance, m1A modification could influence the expression of key senescence-associated genes like p21 and p27. unipa.it
| Cellular Process | Role of N1-Methyladenosine (m1A) | Key Regulators Implicated |
| Growth | Modulates the expression of growth-promoting genes. | ALKBH3 |
| Proliferation | Can promote or inhibit cell proliferation depending on the modified transcript and cellular context. | TRMT6, TRMT61A, ALKBH3 |
| Senescence | Potentially influences the expression of senescence-associated genes. | ALKBH3 |
Cellular Differentiation and Development
N1-methyladenosine is a key player in the precise regulation of gene expression required for cellular differentiation and embryonic development. The process of differentiation involves a cell becoming more specialized, a transition that requires dramatic changes in the cellular transcriptome and proteome. m1A modification provides a layer of post-transcriptional control that helps to orchestrate these changes.
During embryonic development, the timely and spatially controlled expression of specific genes is paramount. The dynamic nature of m1A modification allows for rapid and reversible changes in gene expression, which is essential for the proper progression through different developmental stages. For example, the deletion of the m1A methyltransferase, nucleomethylin (NML), has been shown to lead to severe impairments in erythropoiesis (the formation of red blood cells) during embryonic development. frontiersin.org
Furthermore, m1A modification is involved in the differentiation of various cell types. The epitranscriptomic landscape, including the pattern of m1A modifications, is distinct in different cell lineages and changes as cells commit to a specific fate. This suggests that m1A plays a role in establishing and maintaining cell identity.
Response to Physiological Stress Conditions (e.g., OGD/R)
Cells are equipped with intricate mechanisms to respond and adapt to various physiological stresses. N1-methyladenosine modification of RNA has emerged as a critical component of the cellular stress response. Under stressful conditions, the m1A landscape of the transcriptome can be dynamically remodeled, leading to changes in gene expression that help the cell to cope with the adverse environment. biocompare.com
A significant area of research is the role of m1A in the response to oxygen-glucose deprivation/reperfusion (OGD/R), an in vitro model that mimics the ischemia-reperfusion injury seen in conditions like stroke. biocompare.commdpi.com Studies have demonstrated that the levels and patterns of m1A modification change significantly in neuronal cells subjected to OGD/R. biocompare.commdpi.com This dynamic regulation of m1A is associated with changes in the expression of genes involved in the nervous system, suggesting a role for this modification in neuronal responses to ischemic stress. biocompare.com
Specifically, research has shown a positive correlation between differentially methylated m1A peaks and gene expression in cortical neurons after OGD/R, indicating that m1A can regulate the expression of genes crucial for neuronal survival and function under stress. biocompare.com Furthermore, there is a potential link between m1A modification and neuronal apoptosis (programmed cell death) following OGD/R induction. biocompare.com
| Stress Condition | Impact on m1A Modification | Associated Cellular Response |
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Significant changes in the level and pattern of m1A in neuronal mRNAs. | Regulation of neuronal gene expression, potential role in neuronal apoptosis. |
| Heat Shock | Preferential accumulation of m1A-containing transcripts in stress granules. | Faster restoration of the translation state during recovery. |
Metabolic Reprogramming (e.g., Glycolysis)
Metabolic reprogramming is a hallmark of many physiological and pathological states, most notably cancer. Cancer cells often exhibit a preference for glycolysis even in the presence of sufficient oxygen, a phenomenon known as the Warburg effect. Recent studies have uncovered a direct link between N1-methyladenosine RNA modification and the regulation of cellular metabolism, particularly glycolysis.
Research has shown that the m1A demethylase ALKBH3 can regulate the glycolysis of cancer cells. This regulation is dependent on its demethylase activity. One of the key targets of ALKBH3-mediated m1A demethylation in this context is the mRNA of ATP5D, a subunit of ATP synthase. By modulating the m1A status of ATP5D mRNA, ALKBH3 can influence its translation and subsequently impact cellular glycolysis.
Specifically, m1A modification can positively regulate the translation of ATP5D via the "reader" protein YTHDF1 and the translation termination factor eRF3. Furthermore, m1A can negatively regulate the stability of the mRNA for E2F1, a transcription factor that initiates the transcription of ATP5D. This intricate regulatory network highlights a novel mechanism by which RNA epitranscriptomics can directly influence the metabolic phenotype of a cell.
Intercellular Interaction and Communication
While research into the direct role of N1-methyladenosine in intercellular communication is still in its early stages, the fundamental principles of RNA biology suggest a likely involvement. Cells communicate with each other through various mechanisms, including the secretion of signaling molecules and the transfer of cellular components via extracellular vesicles (EVs). These EVs, such as exosomes and microvesicles, can contain a cargo of proteins, lipids, and nucleic acids, including mRNA and non-coding RNAs.
The RNA cargo of EVs can be delivered to recipient cells, where it can influence their gene expression and function. Given that m1A is a prevalent modification on various types of RNA, it is plausible that m1A-modified RNAs are packaged into EVs. The presence of m1A on these transported RNAs could affect their stability within the EV, their processing upon delivery to the recipient cell, and their subsequent translational efficiency.
Therefore, m1A modification could act as a molecular signal that modulates the message conveyed from one cell to another. For instance, the m1A status of an mRNA packaged into an exosome could determine whether that mRNA is efficiently translated into a functional protein in the recipient cell, thereby influencing the outcome of the intercellular communication.
Regulation of Immune Responses (e.g., Tumor Immunity)
The immune system is a complex network of cells and molecules that protect the body from pathogens and disease. The proper functioning of the immune system relies on tightly regulated gene expression in various immune cells. Emerging evidence indicates that N1-methyladenosine modification plays a significant role in modulating immune responses, particularly in the context of tumor immunity. elifesciences.org
m1A modification can influence the immune system in several ways. Firstly, it can directly affect the function of immune cells. For example, m1A has been implicated in regulating the proliferation of T cells and the maturation of macrophages. elifesciences.org Secondly, m1A can indirectly modulate the tumor microenvironment (TME), which is the complex ecosystem of cells, signaling molecules, and extracellular matrix that surrounds a tumor. The composition of the TME is a critical determinant of tumor progression and the effectiveness of immunotherapy. elifesciences.org
Advanced Methodologies for N1 Methyladenosine Research
High-Throughput Sequencing Approaches
High-throughput sequencing technologies have revolutionized the field of epitranscriptomics, allowing for the transcriptome-wide identification of RNA modifications like m1A. These methods provide valuable insights into the distribution, regulation, and functional implications of this important chemical mark.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq / m1A-seq)
Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq), also referred to as m1A-seq, is a foundational technique for mapping m1A modifications across the transcriptome. cd-genomics.comcd-genomics.com The method involves the fragmentation of total RNA, followed by immunoprecipitation using antibodies specific to m1A. cd-genomics.comnih.gov The enriched, m1A-containing RNA fragments are then sequenced, and the resulting data is analyzed to identify the locations of m1A peaks. nih.govillumina.com
Studies utilizing MeRIP-seq have revealed that m1A is a widespread modification in the mRNA of humans and mice. epigenie.com It is frequently found near translation initiation sites and the first splice sites, suggesting a role in promoting the translation of methylated mRNA. cd-genomics.comepigenie.com Research has shown that m1A modifications are often present in genes with structured 5' untranslated regions (5'UTRs) and are evolutionarily conserved. epigenie.com Furthermore, the levels of m1A have been observed to be dynamic, responding to physiological stresses such as heat shock. epigenie.com
| Feature | Description | Key Findings |
|---|---|---|
| Principle | Immunoprecipitation of m1A-containing RNA fragments using an m1A-specific antibody, followed by high-throughput sequencing. | - Widespread presence of m1A in mammalian mRNA. epigenie.com |
| Resolution | Identifies m1A-enriched regions (peaks), not single-base resolution. | - Enrichment of m1A around translation start codons and within 5'UTRs. epigenie.com |
| Applications | Transcriptome-wide mapping of m1A distribution. | - m1A is involved in dynamic responses to cellular stress. epigenie.com |
m1A-ID-seq Technology
To enhance the specificity of m1A detection, m1A-ID-seq was developed. This technique builds upon the principles of MeRIP-seq but incorporates a crucial demethylation step. nih.govnih.gov After immunoprecipitation, the captured RNA is treated with an E. coli-derived ALKB protein, which demethylates m1A. nih.gov By comparing sequencing results from treated and untreated samples, researchers can more confidently identify true m1A sites. nih.gov This method minimizes cross-reactivity with other modifications, such as N6-methyladenosine (m6A). nih.gov
The application of m1A-ID-seq has successfully identified both known m1A sites within ribosomal RNA (rRNA) and hundreds of novel m1A modification sites throughout the human transcriptome. nih.gov A significant finding from this technology is the predominant enrichment of m1A peaks near the 5' untranslated region (5'-UTR) and the start codon. nih.gov
m1A-MAP for Base-Resolution Mapping
Achieving single-nucleotide resolution in m1A mapping is critical for a precise understanding of its function. The m1A-MAP (misincorporation-assisted profiling of m1A) technique addresses this need by leveraging the property of m1A to induce misincorporations during reverse transcription. cornell.edunih.govnih.gov The process involves enriching for m1A-containing RNA fragments with a specific antibody, followed by reverse transcription under conditions that promote nucleotide misincorporation at m1A sites. cornell.edunih.govbiorxiv.org A subsequent demethylase treatment serves as a control to confirm the m1A-dependent nature of the misincorporations. cornell.edunih.gov
m1A-MAP has been instrumental in revealing distinct m1A methylomes in both nuclear and mitochondrial-encoded transcripts. cornell.edunih.govnih.gov This method has identified a major group of m1A sites enriched in the 5' UTR, a smaller subset with a specific "GUUCRA" motif, and prevalent m1A modification in the coding sequences of mitochondrial-encoded transcripts. cornell.edunih.govnih.gov Notably, m1A in the 5' UTR, particularly at the cap, has been associated with increased translation efficiency, whereas m1A in mitochondrial mRNA appears to interfere with translation. nih.govnih.gov
| Feature | Description | Key Findings |
|---|---|---|
| Principle | Based on m1A-induced misincorporation during reverse transcription, combined with antibody enrichment and demethylase treatment for validation. cornell.edunih.gov | - Provides single-nucleotide resolution of m1A sites. cornell.eduelsevierpure.com |
| Resolution | Single-base resolution. cornell.eduelsevierpure.com | - Revealed distinct m1A methylomes in nuclear and mitochondrial transcripts. cornell.edunih.govnih.gov |
| Applications | Precise mapping of m1A sites to understand their functional context. | - m1A at the 5' UTR is linked to enhanced translation, while mitochondrial m1A can inhibit it. nih.govnih.gov |
Quantitative Profiling via Oxford Nanopore Direct RNA Sequencing
The advent of Oxford Nanopore direct RNA sequencing has provided a powerful tool for the direct detection of RNA modifications without the need for reverse transcription. nih.gov This technology sequences native RNA molecules, and the presence of modifications like m1A causes characteristic changes in the electrical current signal as the RNA passes through the nanopore. nih.govresearchgate.net
A computational workflow has been developed to analyze these signal characteristics, including the mean, standard deviation, and length of the electrical signals, to predict the presence of m1A at the single-molecule level. nih.gov This approach has achieved high accuracy in predicting m1A sites and allows for the quantification of the modification rate. nih.gov Studies using this technology on human cell lines have demonstrated its feasibility for in vivo transcript analysis, with results that can be compared and validated with other sequencing-based techniques. nih.gov
Quantitative Analytical Techniques
While sequencing methods provide information on the location of m1A, quantitative analytical techniques are essential for determining the absolute abundance of this modification within the total RNA population.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of nucleoside modifications, including m1A. chromatographyonline.comnoaa.gov In this method, total RNA is enzymatically digested into individual nucleosides. chromatographyonline.comresearchgate.net These nucleosides are then separated by liquid chromatography and detected by tandem mass spectrometry. chromatographyonline.comresearchgate.net The high specificity and sensitivity of LC-MS/MS allow for the precise measurement of the m1A-to-adenosine ratio, providing a global quantification of m1A levels in a given sample. epigenie.comresearchgate.net
| Compound Name |
|---|
| N1-Methyladenosine |
| N1-Methyladenosine hydroiodide |
| N6-methyladenosine |
| Adenosine (B11128) |
ELISA-based Detection and Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) provides a high-throughput and quantitative method for measuring the total amount of N1-methyladenosine in various biological samples. This technique relies on the specific recognition of m1A by a monoclonal antibody.
The principle behind m1A ELISA is a competitive immunoassay. In this setup, a known amount of m1A is pre-coated onto the wells of a microplate. The biological sample, containing an unknown quantity of m1A, is mixed with a specific anti-m1A antibody and added to the wells. The free m1A in the sample competes with the coated m1A for binding to the limited amount of antibody. After an incubation period, a secondary antibody conjugated to an enzyme (commonly horseradish peroxidase, HRP) that recognizes the primary antibody is added. The subsequent addition of a substrate results in a colorimetric reaction, and the intensity of the color is inversely proportional to the concentration of m1A in the sample. The quantity of m1A in the unknown samples is then determined by comparing its absorbance with that of a standard curve generated from known concentrations of m1A.
Commercially available m1A ELISA kits offer a convenient and standardized method for this analysis. These kits are compatible with a range of sample types, including purified RNA, serum, plasma, and urine. The sensitivity of these assays is typically in the low nanogram per milliliter range, allowing for the detection of subtle changes in global m1A levels.
Below is an interactive data table summarizing the features of a typical N1-Methyladenosine ELISA kit:
| Feature | Description |
| Assay Type | Competitive ELISA |
| Target | N1-methyladenosine (m1A) |
| Sample Types | Purified RNA, Serum, Plasma, Urine |
| Sensitivity | ~2 ng/mL |
| Assay Time | < 3 hours |
| Detection Method | Colorimetric |
Ligation-Assisted Differentiation for Site-Specific Quantification
While ELISA provides a global measure of m1A levels, ligation-assisted differentiation methods enable the quantification of m1A at specific sites within an RNA molecule, offering single-base resolution. nih.govacs.org These techniques exploit the fact that the methyl group on the N1 position of adenosine disrupts Watson-Crick base pairing with uridine (B1682114), which can affect the efficiency of certain DNA ligases. nih.govacs.org
One such method involves the use of a DNA ligase that is sensitive to the presence of m1A in an RNA template. nih.govacs.org In this approach, two DNA probes that are complementary to the RNA sequence immediately flanking the potential m1A site are hybridized to the target RNA. A DNA ligase is then used to join the two probes. The efficiency of this ligation reaction is significantly lower when the adenosine at the target site is methylated (m1A) compared to when it is unmethylated (A). The amount of ligated product, which is directly proportional to the ligation efficiency, can be quantified using quantitative real-time PCR (qPCR). By comparing the amount of ligation product from the target site to a control site with a known unmethylated adenosine, the stoichiometry of m1A at a specific locus can be determined.
Researchers have screened various DNA ligases to identify those with the best discrimination between m1A and adenosine, with T3 DNA ligase showing promising results for this application. nih.govacs.org This ligation-assisted differentiation approach has been successfully applied to detect and quantify m1A at a specific position within the bromodomain containing 2 (BRD2) mRNA in human cells. nih.govacs.org
Another adaptation of this principle is the templated-ligation followed by qPCR (TL-qPCR) method, which has been developed to measure m1A levels in specific tRNAs. This method utilizes the SplintR ligase to efficiently ligate two DNA oligonucleotides that are complementary to the target tRNA. The presence of m1A interferes with this ligation process, allowing for the quantitative assessment of m1A levels from very small amounts of total RNA.
Computational and Bioinformatic Tools for m1A Analysis
The advent of high-throughput sequencing technologies for m1A mapping has generated vast amounts of data, necessitating the development of specialized computational and bioinformatic tools for their analysis and interpretation.
Integrated Computational Workflows for Data Analysis
The analysis of m1A sequencing (m1A-seq) data typically involves a multi-step computational workflow. A general pipeline for analyzing antibody-based m1A-seq data includes the following key steps:
Quality Control: Raw sequencing reads are first assessed for quality using tools like FastQC. This step involves checking for base quality scores, GC content, and the presence of adapter sequences.
Read Alignment: The quality-filtered reads are then aligned to a reference genome or transcriptome. Spliced-read aligners such as STAR or HISAT2 are commonly used for this purpose.
Peak Calling: Following alignment, specialized software is used to identify regions of the transcriptome that are enriched for m1A modifications. This process, known as peak calling, compares the read coverage in the immunoprecipitated (IP) sample to a control (input) sample. Tools originally developed for ChIP-seq data analysis, such as MACS2, are often adapted for m1A-seq peak calling. researchgate.netnih.gov More recent tools like MeRIP-PF have also been developed specifically for RNA modification analysis.
Peak Annotation: Once peaks are identified, they are annotated to determine their genomic features, such as the gene they belong to and their location within the gene (e.g., 5' UTR, CDS, 3' UTR).
Motif Analysis: The sequences under the identified peaks are analyzed to identify consensus sequence motifs that may be recognized by the m1A "writer" and "reader" proteins. Tools like MEME are commonly used for de novo motif discovery. researchgate.net
Differential Methylation Analysis: To study the dynamics of m1A modification, computational methods are employed to identify statistically significant differences in m1A levels between different conditions or cell types.
For direct RNA sequencing data from platforms like Oxford Nanopore Technologies, which can directly detect RNA modifications, specialized workflows are being developed. These workflows often involve analyzing the raw electrical signal data to detect deviations that are characteristic of modified bases.
Prediction of m1A Modification Sites and Motifs
In addition to analyzing experimental data, computational methods have been developed to predict potential m1A modification sites and motifs directly from RNA sequences. These prediction tools are often based on machine learning algorithms and are trained on datasets of experimentally verified m1A sites.
These predictors typically use various sequence-derived features, such as nucleotide composition, k-mer frequencies, and physicochemical properties of the nucleotides surrounding a potential modification site. By learning the patterns associated with known m1A sites, these models can then scan new RNA sequences and predict the likelihood of m1A modification at each adenosine residue.
Some of the publicly available web servers and standalone tools for m1A site prediction include:
m1A-pred: This tool utilizes a support vector machine (SVM) model to predict m1A sites in the yeast transcriptome.
iRNA-m1A: This predictor employs a random forest algorithm and incorporates pseudo nucleotide composition to identify m1A sites in human transcripts.
These predictive tools serve as valuable resources for generating hypotheses and guiding experimental validation of novel m1A sites.
Emerging Technologies for m1A Editing and Manipulation
The ability to precisely edit RNA modifications at specific sites is crucial for elucidating their functional consequences. The CRISPR-Cas system, renowned for its genome editing capabilities, has been repurposed for targeted RNA manipulation, including the installation and removal of m1A.
CRISPR/dCas13b-based Tools for Targeted Demethylation/Methylation
The RNA-targeting CRISPR-Cas13 system, particularly its catalytically inactive variant dCas13, provides a programmable platform for directing enzymes to specific RNA transcripts. By fusing dCas13 to an m1A methyltransferase ("writer") or demethylase ("eraser"), it is possible to achieve targeted methylation or demethylation of specific adenosine residues.
The general strategy for CRISPR-dCas13b-mediated m1A editing involves two key components:
A dCas13b-effector fusion protein: The catalytically dead Cas13b protein is fused to an enzyme that can add or remove the methyl group at the N1 position of adenosine. For targeted demethylation, the m1A demethylase ALKBH3 can be used. nih.gov For targeted methylation, a putative m1A methyltransferase could be employed.
A guide RNA (gRNA): A short RNA molecule that contains a spacer sequence complementary to the target RNA. The gRNA directs the dCas13b-effector fusion protein to the desired location on the transcript.
By co-expressing the dCas13b-effector fusion protein and a specific gRNA in cells, researchers can manipulate the m1A status of a target RNA molecule. This approach allows for the investigation of the direct functional consequences of m1A modification at a single-nucleotide resolution, without the pleiotropic effects of globally altering the expression of m1A-modifying enzymes.
While the development of these tools for m1A is still in its early stages, the successful application of similar CRISPR-dCas13b systems for editing other RNA modifications, such as N6-methyladenosine (m6A), has demonstrated the feasibility and power of this technology. biorxiv.orgnih.govoup.comresearchgate.netnih.govresearchgate.net A CRISPR-Cas13d-based tool named "REMOVER" has been developed for the targeted demethylation of m1A, showcasing the potential of this technology for functional studies of this important RNA modification. nih.gov
The continued development and refinement of these advanced methodologies will undoubtedly accelerate our understanding of the complex roles of N1-methyladenosine in gene regulation and human health.
Small Molecule-Inducible and Photoactivatable Systems
The ability to dynamically control the installation and removal of m1A on specific RNA transcripts is crucial for elucidating its function. To this end, researchers have engineered innovative systems that can be triggered by external stimuli, such as small molecules or light.
A notable example is the development of an abscisic acid (ABA)-inducible system for reversible m1A demethylation and methylation. nih.govfrontiersin.org This platform leverages the power of CRISPR-Cas13b, a programmable RNA-targeting enzyme, fused with components of a chemically induced proximity system.
Small Molecule-Inducible m1A Editing:
dCas13b-PYL: A catalytically inactive Cas13b protein fused to PYL1, an ABA receptor. This component can be guided to a specific RNA target by a guide RNA (gRNA).
ALKBH3-ABI or TRMT61A-ABI: The m1A demethylase ALKBH3 or the m1A methyltransferase TRMT61A fused to ABI1, another protein that interacts with PYL1 in the presence of ABA.
In the presence of ABA, PYL1 and ABI1 dimerize, bringing the m1A-modifying enzyme into close proximity with the target RNA, leading to site-specific demethylation or methylation. nih.gov The process is reversible, as the removal of ABA disassembles the complex, halting the editing activity. nih.govfrontiersin.org
This system has been successfully employed to selectively demethylate the m1A modification at position A8422 of the long non-coding RNA MALAT1. nih.govfrontiersin.org Furthermore, it has been used to specifically demethylate m1A on ATP5D mRNA, which resulted in the promotion of ATP5D expression and an enhancement of glycolysis in tumor cells. nih.gov
| Construct | ABA Concentration | Target Site | Demethylation Efficiency (%) |
|---|---|---|---|
| AI-dm1A (ALKBH3-ABI) | 100 µM | MALAT1 A8422 | 89.36 ± 0.20 |
Photoactivatable m1A Editing:
To achieve even greater temporal and spatial control, a photoactivatable version of this system was developed by using a "caged" form of ABA. nih.gov In this approach, the ABA molecule is rendered inactive by conjugation to a photolabile protecting group, 4,5-dimethoxy-2-nitrobenzyl (DMNB). nih.govnih.gov This caged ABA, termed DMNB-ABA, can be introduced to cells without inducing m1A editing.
Upon irradiation with a specific wavelength of light (e.g., 365 nm), the DMNB group is cleaved, releasing the active ABA molecule. nih.govnih.gov This uncaging event then triggers the dimerization of the PYL1 and ABI1 fusion proteins, initiating site-specific m1A methylation or demethylation. This light-inducible system offers precise control over the timing and location of m1A editing, allowing researchers to investigate the immediate cellular consequences of altering the m1A status of a particular RNA molecule.
| Inducer | Light Exposure | Mechanism | Outcome |
|---|---|---|---|
| DMNB-caged ABA | 365 nm UV light | Photolysis of DMNB group releases active ABA | Inducible m1A methylation or demethylation |
These advanced, inducible methodologies represent a significant leap forward in the study of epitranscriptomics, providing powerful tools to dissect the intricate roles of N1-methyladenosine in gene regulation and cellular function.
Molecular and Cellular Insights into N1 Methyladenosine in Pathophysiology
Role in Tumorigenesis and Cancer Progression
The modification of N1-methyladenosine (m1A) has been identified as a significant factor in the development and advancement of various cancers. nih.gov This epigenetic marker influences the stability and translation of RNA, thereby affecting the expression of genes critical to cancer biology. oaepublish.com The enzymes that regulate m1A levels, including methyltransferases (writers) and demethylases (erasers), are often dysregulated in tumor cells, leading to an altered m1A landscape that promotes oncogenesis. frontiersin.org
Impact on Cancer Cell Proliferation, Migration, and Invasion
N1-methyladenosine modification has been shown to play a pivotal role in promoting the proliferation, migration, and invasion of cancer cells across various tumor types. oaepublish.com The regulators of m1A, such as the methyltransferase TRMT6/TRMT61A complex and the demethylase ALKBH3, are frequently overexpressed in cancers and contribute to these malignant phenotypes. nih.gov
For instance, the TRMT6/TRMT61A complex has been found to enhance the proliferation of cancer cells in gastrointestinal cancer, hepatocellular carcinoma, and glioma. nih.gov In colorectal cancer, elevated levels of m1A methylation and high expression of TRMT6 are associated with advanced tumor stages and poor prognosis. imrpress.com Silencing of TRMT6 in colorectal cancer cell lines has been demonstrated to inhibit cell growth, colony formation, and metastatic efficiency. imrpress.com
The demethylase ALKBH3 also promotes cancer cell proliferation. nih.gov In prostate cancer, ALKBH3 enhances protein synthesis by demethylating tRNA. nih.gov Furthermore, ALKBH3 can generate tRNA-derived small RNAs (tDRs) through the demethylation of m1A-tRNA, which in turn promotes cancer cell proliferation and invasion. nih.gov In ovarian and breast cancers, ALKBH3-mediated demethylation of colony-stimulating factor 1 (CSF-1) mRNA increases its stability and translation, thereby promoting cancer cell invasiveness. oaepublish.com
| Regulator | Function | Cancer Type(s) | Effect on Cancer Cells | Reference |
|---|---|---|---|---|
| TRMT6/TRMT61A | Methyltransferase ("Writer") | Gastrointestinal Cancer, Hepatocellular Carcinoma, Glioma, Colorectal Cancer | Promotes proliferation and malignant transformation. | nih.govimrpress.com |
| ALKBH3 | Demethylase ("Eraser") | Prostate Cancer, Ovarian Cancer, Breast Cancer | Promotes proliferation and invasion. | nih.govoaepublish.com |
| YTHDF3 | Reader Protein | Trophoblast | Suppresses invasion and migration. | nih.gov |
Regulation of Cancer Cell Cycle and Apoptosis
The dysregulation of the cell cycle and the evasion of apoptosis are hallmarks of cancer, and N1-methyladenosine modification has been implicated in both processes. oaepublish.com The m1A demethylase ALKBH3, in particular, has been shown to influence the cell cycle and apoptosis in cancer cells. oaepublish.com
Knockdown of ALKBH3 in lung cancer and urothelial carcinomas can induce cellular senescence and cell cycle arrest. nih.gov This effect is mediated by an increase in the expression of cell cycle arrest proteins p21 and p27. nih.gov In non-small cell lung cancer (NSCLC), ALKBH3 promotes cell cycle progression at the G0/G1 phase and inhibits apoptosis by increasing the abundance of tRNA-derived small RNAs (tDRs) and tRNA fragments (tRFs). oaepublish.com Specifically, the tRF/Leu/CAG complex has been shown to induce cell proliferation in NSCLC. oaepublish.com
Conversely, in acute myeloid leukemia (AML), targeting m1A regulators has been shown to suppress cell proliferation and promote apoptosis and cell-cycle arrest. nih.gov This suggests that the role of m1A in regulating the cell cycle and apoptosis can be context-dependent, varying with the specific cancer type and the particular m1A regulators involved.
Modulation of Specific Signaling Pathways in Cancer (e.g., Hedgehog, mTORC1)
N1-methyladenosine modification can influence key signaling pathways that are frequently dysregulated in cancer. nih.gov While direct modulation of the Hedgehog signaling pathway by m1A is not yet well-established, its impact on the PI3K/AKT/mTORC1 pathway is more documented. nih.govnih.gov The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism and is often hyperactivated in cancer. frontiersin.org
In gastrointestinal cancer, hepatocellular carcinoma, and glioma, both m1A regulators and m1A-modified mRNAs have been found to modulate the PI3K/AKT pathway to promote the proliferation of cancer cells. nih.gov In colorectal cancer, TRMT6-mediated m1A modification has been shown to exert its oncogenic effects by activating the EGFR/ERK pathway, which can have downstream effects on the PI3K/AKT/mTOR axis. imrpress.com
The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers, including basal cell carcinoma and medulloblastoma. nih.govstanford.edu This pathway can be activated in a ligand-independent manner through mutations in components like Patched (PTCH) or Smoothened (SMO), or in a ligand-dependent manner through autocrine or paracrine signaling. nih.gov While a direct link between m1A and the Hedgehog pathway remains to be fully elucidated, the extensive crosstalk between major signaling networks in cancer suggests potential for indirect regulation. mdpi.com
Influence on the Tumor Microenvironment
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and the extracellular matrix that plays a critical role in tumor progression and response to therapy. nih.gov Emerging evidence suggests that N1-methyladenosine modification can influence the TME. researchgate.net
The m1A reader protein YTHDF3 has been shown to regulate macrophage M1 and M2 polarization, a key process in shaping the immune landscape of the TME. nih.gov In oral squamous cell carcinoma (OSCC), m1A modification patterns have been correlated with the characteristics of the tumor immune microenvironment. researchgate.net A higher m1A score in OSCC was significantly associated with a higher tumor mutational burden (TMB), which can be a predictor of response to immunotherapy. researchgate.net
Furthermore, in osteosarcoma, m1A-related metabolic genes have been linked to the prognosis and the immune microenvironment. stanford.edu This suggests that m1A modification can impact tumor progression by modulating the metabolic reprogramming of cancer cells, which in turn affects the immune cell infiltrate within the TME. stanford.edu
Implications in Cardiovascular Diseases (e.g., Abdominal Aortic Aneurysm)
Recent studies have begun to explore the role of N1-methyladenosine modification in cardiovascular diseases, with a particular focus on abdominal aortic aneurysm (AAA). frontiersin.org AAA is a life-threatening condition characterized by the progressive dilation of the abdominal aorta. researchgate.net The pathogenesis of AAA involves inflammation, extracellular matrix degradation, and apoptosis of vascular smooth muscle cells. researchgate.net
Epigenetic regulation, including RNA methylation, is emerging as a key player in the development of AAA. frontiersin.org Research has identified that m1A RNA methylation regulators are associated with immune infiltration in AAA. frontiersin.org The m1A reader protein YTHDF3 has been implicated in modulating macrophage polarization within the context of AAA, suggesting a role for m1A in the inflammatory processes that drive aneurysm progression. frontiersin.orgresearchgate.net This highlights the potential of targeting m1A-related pathways as a novel therapeutic strategy for AAA. frontiersin.org
Mechanistic Link to Neurodegenerative Processes (Molecular Basis)
The role of RNA modifications in the central nervous system and their link to neurodegenerative diseases is an expanding area of research. researchgate.net N1-methyladenosine modification has been shown to be abundant in neuronal mRNA and is dynamically regulated, suggesting its importance in neuronal function. researchgate.net
A specific molecular mechanism linking m1A to Alzheimer's disease (AD) has recently been uncovered. nih.gov In AD, there is an enhanced m1A methylation of the mRNA encoding for NADH dehydrogenase 5 (ND5), a core subunit of mitochondrial complex I. nih.gov This increased methylation is catalyzed by the methyltransferase TRMT10C and leads to the repression of ND5 translation. nih.gov The resulting dysfunction of complex I contributes to the mitochondrial dysfunction that is a pathological hallmark of AD. nih.gov
More broadly, m1A modification is involved in regulating neuronal gene expression. researchgate.net In response to stresses like oxygen-glucose deprivation/reoxygenation, the levels and patterns of m1A modification in neuronal mRNA are significantly altered. researchgate.net The differentially methylated genes are often associated with neurological disease-related pathways, indicating that dysregulation of m1A could be a contributing factor to various neurodegenerative processes. researchgate.net
| Disease Category | Specific Disease | Key Findings | Molecular Mechanism | Reference |
|---|---|---|---|---|
| Cancer | Gastrointestinal, Hepatocellular, Glioma, Colorectal | Promotes cancer cell proliferation and migration. | Modulation of PI3K/AKT and EGFR/ERK signaling pathways. | nih.govimrpress.com |
| Lung and Urothelial Carcinoma | Regulates cell cycle and apoptosis. | Increases expression of p21 and p27; generation of tRNA-derived small RNAs. | nih.govoaepublish.com | |
| Oral Squamous Cell Carcinoma | Influences the tumor immune microenvironment. | Correlation of m1A patterns with tumor mutational burden. | researchgate.net | |
| Ovarian and Breast Cancer | Promotes cancer cell invasion. | Increases stability of CSF-1 mRNA. | oaepublish.com | |
| Cardiovascular Disease | Abdominal Aortic Aneurysm | Associated with immune infiltration. | Modulation of macrophage polarization by YTHDF3. | frontiersin.orgresearchgate.net |
| Neurodegenerative Disease | Alzheimer's Disease | Contributes to mitochondrial dysfunction. | Increased m1A methylation of ND5 mRNA leading to translation repression. | nih.gov |
Comparative Analysis with Other RNA Modifications in Disease Contexts
N1-methyladenosine (m1A) is one of over 170 known RNA modifications that collectively regulate RNA metabolism and function. Its role in disease is often best understood in comparison to other prevalent modifications, particularly N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ). These modifications, while all contributing to the epitranscriptomic landscape, exhibit distinct characteristics in their deposition, recognition, and functional consequences in various pathological states.
N1-methyladenosine (m1A) vs. N6-methyladenosine (m6A)
m1A and m6A are the two most common internal modifications found in eukaryotic messenger RNA (mRNA). nih.gov Despite both being adenosine (B11128) methylations, their placement and biological impact differ significantly, leading to distinct roles in disease progression, particularly in cancer.
The m1A modification primarily occurs near the 5' untranslated region (UTR) and the start codon of mRNA, often in regions with high GC content. nih.gov In contrast, m6A is most frequently found within the coding sequence (CDS) and the 3' UTR, especially near the stop codon, and is associated with a specific RRACH consensus motif. nih.govfrontiersin.org This differential localization dictates their distinct impacts on mRNA fate. While m1A is known to enhance translation, m6A can influence mRNA stability, splicing, and translation in a context-dependent manner. nih.govfrontiersin.org
In the context of cancer, both m1A and m6A are regulated by a series of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (binding) proteins, some of which overlap. For instance, FTO, initially identified as an m6A demethylase, has also been shown to exhibit demethylase activity towards m1A in tRNA. nih.gov Similarly, YTH domain-containing proteins (YTHDF1/2/3 and YTHDC1) can recognize both m1A and m6A, although their binding affinity for m6A is generally stronger. nih.gov
Functionally, m1A and m6A can act cooperatively. Research has shown that m1A can accelerate the degradation of m6A-containing mRNAs. nih.gov This is mediated by the m1A reader protein HRSP12, which, upon binding to m1A, promotes the efficient interaction of the m6A reader YTHDF2 with its target, facilitating rapid mRNA decay. nih.govresearchgate.net This interplay suggests a sophisticated regulatory network where one modification can influence the functional outcome of another.
The table below summarizes key comparative aspects of m1A and m6A in the context of cancer:
| Feature | N1-methyladenosine (m1A) | N6-methyladenosine (m6A) |
| Location on mRNA | Primarily near the 5' UTR and start codon. nih.gov | Predominantly in the CDS and 3' UTR, near the stop codon. nih.govfrontiersin.org |
| Consensus Motif | No strong consensus sequence, often in GC-rich regions. nih.gov | RRACH motif (R=G or A; H=A, C, or U). frontiersin.org |
| Primary Function in Cancer | Generally promotes translation and can influence mRNA stability. nih.gov | Affects mRNA stability, splicing, and translation; can be oncogenic or tumor-suppressive depending on the context. texilajournal.comspandidos-publications.com |
| Key Regulatory Proteins | Writers: TRMT6/61A, TRMT10CErasers: ALKBH1, ALKBH3Readers: YTHDF1/2/3, YTHDC1. nih.gov | Writers: METTL3/14, WTAPErasers: FTO, ALKBH5Readers: YTHDF1/2/3, YTHDC1/2, IGF2BP1/2/3. nih.gov |
| Functional Interaction | Can accelerate the degradation of m6A-modified mRNAs through a cooperative mechanism with HRSP12 and YTHDF2. nih.gov | Its degradation can be influenced by the presence of m1A on the same transcript. nih.gov |
N1-methyladenosine (m1A) vs. Pseudouridine (Ψ)
Pseudouridine, the most abundant RNA modification, is an isomer of uridine (B1682114). While structurally distinct from m1A, its impact on mRNA translation and its implications in disease, particularly in the context of viral infections and neurological disorders, provide a valuable comparison.
Pseudouridine is known to enhance the stability of mRNA and can either promote or impede translation elongation, depending on the context. umich.edu In therapeutic applications, such as mRNA vaccines, the substitution of uridine with N1-methylpseudouridine (a derivative of pseudouridine) has been shown to reduce the innate immune response and significantly increase protein translation. wikipedia.orgacs.org This highlights the profound effect that modifications at the N1 position can have on mRNA function.
In viral infections, both host and viral RNAs are subject to various modifications, including m1A, m6A, and pseudouridylation. These modifications can influence viral replication and the host's immune response. asm.org For example, the presence of pseudouridine in viral RNA can help the virus evade the host's innate immune sensors. nih.gov While the direct comparative role of m1A in this context is still being elucidated, its impact on translation suggests it could also play a significant role in modulating viral protein synthesis.
In neurological disorders, the precise regulation of protein synthesis is critical for neuronal function. Dysregulation of RNA modifications, including m1A, has been implicated in neuronal gene expression and the response to stress, such as oxygen-glucose deprivation/reoxygenation. nih.gov Pseudouridylation has also been linked to neurological disorders, with defects in pseudouridine synthases associated with conditions like mitochondrial myopathy and sideroblastic anemia. umich.edu While direct comparative studies are limited, the involvement of both modifications in regulating translation suggests that their balanced regulation is crucial for neuronal health.
The following table outlines a comparison between N1-methyladenosine and pseudouridine in relevant disease contexts:
| Feature | N1-methyladenosine (m1A) | Pseudouridine (Ψ) |
| Nature of Modification | Methylation of adenosine at the N1 position. | Isomerization of uridine. |
| Impact on mRNA Translation | Generally enhances translation efficiency. nih.gov | Can either enhance or impede translation elongation depending on the context. umich.edu |
| Role in Viral Infections | Can influence viral protein synthesis. | Can help viruses evade the host's innate immune response. nih.gov |
| Relevance to Neurological Disorders | Regulates neuronal gene expression and response to cellular stress. nih.gov | Dysregulation is associated with certain neurological and mitochondrial disorders. umich.edu |
| Therapeutic Applications | A potential target for cancer therapy. nih.gov | Its derivative, N1-methylpseudouridine, is used in mRNA vaccines to enhance stability and translation while reducing immunogenicity. wikipedia.orgnih.gov |
Exploration of Regulatory Mechanisms in Disease Models
The role of N1-methyladenosine in the pathophysiology of various diseases is orchestrated by a complex interplay of regulatory proteins that install, remove, and recognize this modification. These "writers," "erasers," and "readers" of m1A are often dysregulated in disease states, leading to aberrant methylation patterns and downstream functional consequences.
Writers: The Methyltransferases
The installation of m1A is primarily carried out by the TRMT6/TRMT61A complex for cytoplasmic tRNAs and some mRNAs, and by TRMT10C for mitochondrial tRNAs. nih.gov In several types of cancer, the upregulation of these methyltransferases has been linked to disease progression. For example, in gastrointestinal and hepatocellular carcinomas, TRMT6 and TRMT61A have been found to promote cancer cell proliferation. nih.gov Their activity can lead to increased translation of oncogenic proteins by modifying specific mRNAs and tRNAs.
Erasers: The Demethylases
The removal of m1A is mediated by demethylases, including ALKBH1 and ALKBH3. These enzymes can reverse the methylation, providing a dynamic regulatory mechanism. nih.gov In bladder cancer, ALKBH3 has been shown to act as an oncogene by demethylating tRNA, which in turn enhances protein synthesis and promotes tumor growth. Conversely, in pancreatic cancer, ALKBH1 has been associated with a better prognosis, suggesting a tumor-suppressive role in this context. nih.gov This highlights the context-dependent nature of m1A eraser function in different cancers.
Readers: The Effector Proteins
The functional consequences of m1A are mediated by "reader" proteins that recognize and bind to this modification. The YTH domain-containing proteins, YTHDF1, YTHDF2, and YTHDF3, which are well-known readers of m6A, also recognize m1A. nih.gov The binding of these readers to m1A-modified mRNA can influence its stability and translation. For instance, the binding of YTHDF proteins can recruit other factors that either promote translation or target the mRNA for degradation. In colorectal cancer and hepatocellular carcinoma, high expression of YTHDF1, YTHDF2, and YTHDF3 is associated with poor clinical outcomes, although this may also be linked to their role in recognizing m6A. nih.gov
The following table provides a summary of key research findings on the regulatory mechanisms of m1A in various disease models:
| Disease Model | Regulatory Protein | Type | Key Research Finding |
| Gastrointestinal Cancer | TRMT6/TRMT61A | Writer | Promotes cancer cell proliferation. nih.gov |
| Hepatocellular Carcinoma | TRMT6/TRMT61A | Writer | Upregulation is associated with enhanced proliferation. nih.gov |
| Bladder Cancer | ALKBH3 | Eraser | Acts as an oncogene by enhancing protein synthesis through tRNA demethylation. nih.gov |
| Pancreatic Cancer | ALKBH1 | Eraser | Associated with a better prognosis, suggesting a tumor-suppressive role. nih.gov |
| Colorectal Cancer | YTHDF1/2/3 | Reader | High expression is linked to poor clinical outcomes. nih.gov |
| Hepatocellular Carcinoma | YTHDF1/2/3 | Reader | Elevated levels are associated with unfavorable prognosis. nih.gov |
| Neuronal Stress (OGD/R) | Trmt10c, Alkbh3, Ythdf3 | Writer, Eraser, Reader | Identified as potential m1A-regulating enzymes during oxygen-glucose deprivation/reoxygenation. nih.gov |
Future Directions and Unexplored Research Avenues
Elucidating the Complete Repertoire of m1A Writers, Erasers, and Readers
The dynamic regulation of m1A is orchestrated by a triad (B1167595) of proteins: "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins). A complete understanding of these players is fundamental to deciphering the functional consequences of m1A.
Currently identified m1A writers include TRMT10C, TRMT61B, and the TRMT6/61A complex. nih.gov Erasers, which remove the methyl group, include ALKBH1, ALKBH3, and FTO. nih.gov The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1) are recognized as m1A readers. nih.govnih.gov
Future research should focus on identifying novel writers, erasers, and readers to complete the m1A toolkit. It is plausible that additional, yet-to-be-discovered proteins are involved in cell-type-specific or condition-specific m1A regulation. Uncovering these new players will provide a more comprehensive picture of how m1A is deposited, removed, and interpreted within the cell.
Table 1: Known m1A Writers, Erasers, and Readers
| Regulator Type | Protein Name | Function |
| Writers | TRMT10C, TRMT61B, TRMT6/61A | Add methyl group to N1 position of adenosine (B11128) |
| Erasers | ALKBH1, ALKBH3, FTO | Remove methyl group from N1 position of adenosine |
| Readers | YTHDF1, YTHDF2, YTHDF3, YTHDC1 | Bind to m1A-modified RNA and mediate downstream effects |
Investigating m1A Dynamics in Diverse Organisms and Biological Contexts
While much of the initial research on m1A has been conducted in mammalian systems, its presence and function in a wider range of organisms remain largely unexplored. N1-methyladenosine is a prevalent modification in both non-coding RNA (ncRNA) and messenger RNA (mRNA) across eukaryotes. nih.gov It has been found in various positions in transfer RNAs (tRNAs) in organisms from bacteria to humans. acs.org
Future studies should focus on mapping m1A in diverse organisms, including plants, fungi, and protists, to understand its evolutionary conservation and divergence. Furthermore, investigating m1A dynamics in different biological contexts, such as during development, disease progression, and in response to environmental stimuli, will be crucial. For example, the dynamics of individual microbial species can be influenced by the community context, which in turn can affect their functional repertoire. nih.gov Understanding how m1A contributes to these processes will provide valuable insights into its biological significance. A particular area of interest is the prevalence and role of m1A in mitochondrial-encoded transcripts, where it has been shown to interfere with translation. nih.gov
Development of Novel Research Tools for High-Resolution m1A Mapping and Functional Perturbation
Advancements in our understanding of m1A are intrinsically linked to the development of sensitive and high-resolution detection methods. Current techniques have evolved from traditional chemical analysis to high-throughput sequencing methods. nih.gov One such method, m1A-MAP, utilizes m1A-induced misincorporation during reverse transcription to achieve base-resolution mapping of m1A sites. nih.govcornell.edu This has enabled the identification of m1A not only at the mRNA cap but also within specific sequence motifs. nih.gov
The development of even more precise and robust tools for m1A mapping is a critical future direction. This includes methods that can quantify the stoichiometry of m1A at specific sites and techniques that can map m1A in single cells. Furthermore, the development of novel tools for the functional perturbation of m1A is essential. This could involve the creation of specific inhibitors for m1A writers and erasers or the use of CRISPR-based technologies to edit m1A sites directly. Such tools will be invaluable for dissecting the precise functional roles of m1A in various biological processes.
Integration of Multi-Omics Data to Uncover m1A Regulatory Networks
The regulation and function of m1A are embedded within complex gene regulatory networks. To fully understand these networks, an integrative approach that combines multiple "omics" datasets is required. This includes transcriptomics, proteomics, and epitranscriptomics data. The integration of multi-omics data can provide a comprehensive view of how m1A modifications influence gene expression at multiple levels. nih.govnih.gov
Future research should focus on developing and applying computational methods to integrate m1A mapping data with other omics datasets. This will allow for the construction of comprehensive regulatory networks that can reveal how m1A influences transcription, translation, and RNA decay on a global scale. By analyzing these integrated datasets, researchers can identify key pathways and processes that are regulated by m1A and gain a deeper understanding of its role in health and disease. nih.gov
Q & A
Q. What are best practices for depositing m1A-HI-related data in public repositories?
- Metadata Standards : Include raw sequencing files (FASTQ), processed counts (BAM), and experimental parameters (e.g., m1A-HI concentration, exposure time) in GEO or SRA .
- Code Sharing : Upload analysis scripts (R/Python) to GitHub with version control to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
